![molecular formula C10H22Cl2N2 B595863 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 13323-42-7](/img/structure/B595863.png)

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride

説明

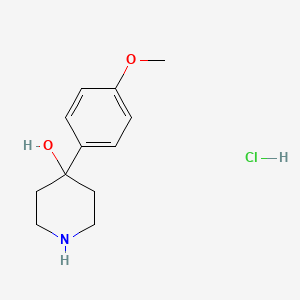

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C10H20N2 . It has a molecular weight of 168.28 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a low GI absorption and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.36, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.47 .科学的研究の応用

Applications in Disease Treatment and Chemistry

CCR8 Antagonists : This compound has been identified as a useful antagonist of the CCR8 receptor, showing promise in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).

Synthesis Methods : Advances in synthetic chemistry have made the construction of 3,9-diazaspiro[5.5]undecane derivatives more accessible, utilizing intramolecular spirocyclization of 4-substituted pyridines. This methodology allows for efficient synthesis of these compounds, highlighting their potential in various chemical applications (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis : A notable development in the synthesis of nitrogen-containing spiro heterocycles involves a catalyst-free approach, yielding high purity products in a short reaction time. This advancement underscores the versatility and efficiency of synthesizing such compounds (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies and Solvatochromic Analysis : Research into the photophysical properties of diazaspiro compounds has been conducted, with studies indicating variations in fluorescence quantum yield depending on solvent polarity. This research not only expands our understanding of the compounds' properties but also explores their potential applications in photophysical studies (Aggarwal & Khurana, 2015).

Solid-Phase Synthesis : The development of microwave-assisted solid-phase synthesis techniques for these compounds demonstrates a streamlined and efficient method for their production. This technique simplifies the synthesis process and opens up new avenues for rapid and clean production of spiro compounds (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Safety And Hazards

特性

IUPAC Name |

3-methyl-3,9-diazaspiro[5.5]undecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-12-8-4-10(5-9-12)2-6-11-7-3-10;;/h11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAWOMWFGZCRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCNCC2)CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737426 | |

| Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride | |

CAS RN |

13323-42-7 | |

| Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)